molecular formula C12H10Cl2N2 B15145158 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine

Cat. No.: B15145158
M. Wt: 253.12 g/mol
InChI Key: DBXXUYKMHBYBKP-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine is a pyrimidine derivative featuring a 2,6-dichlorophenyl substituent at position 5 and methyl groups at positions 2 and 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and immunomodulators . The dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the methyl groups contribute to steric stability .

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-2,4-dimethylpyrimidine

InChI

InChI=1S/C12H10Cl2N2/c1-7-9(6-15-8(2)16-7)12-10(13)4-3-5-11(12)14/h3-6H,1-2H3

InChI Key

DBXXUYKMHBYBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine typically involves the reaction of 2,6-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 5-(2,6-dichlorophenyl)-2,4-dimethylpyrimidine and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₂H₁₀Cl₂N₂ 2,4-dimethyl; 5-(2,6-dichlorophenyl) 259.13 Understudied; potential kinase scaffold
BD41447 C₁₉H₉Cl₂F₂N₃OS 5-(2,6-dichlorophenyl); fused pyridazinone; thioether linkage 466.26 Immunomodulator; clinical development
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 4,6-dichloro; 5-methoxy 194.01 Crystallizes via Cl···N interactions; antimicrobial potential
CHIR99021 C₂₂H₁₈Cl₂N₈ 4-(2,4-dichlorophenyl); imidazole-pyrimidine hybrid 481.34 Glycogen synthase kinase-3β inhibitor
CX-4945 C₁₉H₁₂ClN₃O₂ 5-(3-chloroanilino); naphthyridine-carboxylic acid 349.77 CK2 inhibitor; anticancer activity

Key Observations :

  • Substituent Position : The 2,6-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl in CHIR99021 and 4,6-dichloro in 4,6-dichloro-5-methoxypyrimidine. These positional differences alter electronic distribution and steric bulk, impacting binding to biological targets .
  • Ring Systems: BD41447 incorporates a fused pyridazinone ring and a sulfanyl group, enhancing its conformational rigidity and immunomodulatory activity compared to the simpler pyrimidine core of the target compound .
Physicochemical Properties
  • Melting Points :
    • 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K, influenced by strong Cl···N crystal packing .
    • The target compound’s methyl groups may lower melting points relative to BD41447 (exact data unavailable).
  • Solubility : The 2,6-dichlorophenyl group enhances lipophilicity, likely reducing aqueous solubility compared to methoxy-substituted analogs .

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